molecular formula C5H7N3O2 B12889162 5-methoxy-1H-pyrazole-4-carboxamide

5-methoxy-1H-pyrazole-4-carboxamide

Cat. No.: B12889162
M. Wt: 141.13 g/mol
InChI Key: YESPDKIDBPPRSN-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is characterized by a methoxy group attached to the pyrazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by functional group modifications to introduce the methoxy and carboxamide groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the carboxamide group can produce corresponding amines .

Scientific Research Applications

5-Methoxy-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1H-pyrazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

5-methoxy-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C5H7N3O2/c1-10-5-3(4(6)9)2-7-8-5/h2H,1H3,(H2,6,9)(H,7,8)

InChI Key

YESPDKIDBPPRSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NN1)C(=O)N

Origin of Product

United States

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